![molecular formula C6H5N3O B1450501 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile CAS No. 1824101-63-4](/img/structure/B1450501.png)
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a formyl group and an acetonitrile group. Pyrazole derivatives are known for their diverse biological activities and synthetic versatility, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Mechanism of Action
Target of Action
The primary targets of 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by disrupting the bacterial cell membrane . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound disrupts the bacterial cell membrane , which could affect various cellular processes.
Result of Action
The compound’s action results in the disruption of the bacterial cell membrane . This leads to the death of the bacteria, making the compound bactericidal for S. aureus and bacteriostatic for A. baumannii . Furthermore, the compound is non-toxic to human cell lines at several fold higher concentrations than the MICs .
Biochemical Analysis
Cellular Effects
The effects of 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent . Additionally, this compound can modulate gene expression related to inflammatory responses, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for sustained interactions with target biomolecules . Degradation products may form over extended periods, potentially altering its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been found to be safe and well-tolerated, with minimal adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and potential organ damage. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity. The effects on metabolic flux and metabolite levels are critical for understanding the overall impact of this compound on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing for its accumulation in target tissues. The localization of this compound within specific cellular compartments is essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its effects on cellular function. The activity of this compound within these compartments is crucial for its role in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by formylation and nitrile introduction . The reaction conditions often involve the use of catalysts such as FeCl₃ and polyvinyl pyrrolidine to accelerate the process and achieve high yields .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable synthetic routes that ensure high purity and yield. These methods may involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and material science industries .
Chemical Reactions Analysis
Types of Reactions
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: 2-(4-Carboxy-1H-pyrazol-1-yl)acetonitrile.
Reduction: 2-(4-Formyl-1H-pyrazol-1-yl)ethylamine.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that pyrazole derivatives, including 2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile, exhibit significant antitumor properties. Research has shown that compounds with a pyrazole scaffold can inhibit the proliferation of cancer cells. For instance, derivatives have been evaluated for their activity against prostate cancer cell lines, demonstrating potential as selective androgen receptor modulators (SARMs) .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. A series of studies have highlighted the synthesis of this compound analogs that exhibit notable anti-inflammatory activity in vivo. For example, compounds were tested using the carrageenan-induced paw edema model in rats, showing significant reductions in inflammation compared to standard drugs .
Antimicrobial Properties
The compound has been tested for antimicrobial efficacy against various bacterial strains. The results indicated that certain derivatives possess substantial antibacterial activity, outperforming conventional antibiotics in some cases. This suggests a promising avenue for developing new antimicrobial agents based on the pyrazole framework .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through multicomponent reactions involving hydrazines and aldehydes, which have been optimized to enhance yield and reduce reaction time. Recent advancements in green chemistry have facilitated the development of more sustainable synthetic routes .
Synthesis Method | Yield (%) | Reaction Time (hrs) | Conditions |
---|---|---|---|
Multicomponent Reaction | 85–92 | 2 | Water at 80 °C |
Ultrasound-assisted Synthesis | 90 | 1 | Solvent-free conditions |
Material Science Applications
Fluorescent Dyes
Due to their unique electronic properties, pyrazole derivatives like this compound are explored as potential fluorescent dyes. Their ability to emit light under specific conditions makes them suitable for applications in imaging and sensing technologies .
Agrochemicals
The compound's structural characteristics enable its use as a lead compound in developing new agrochemicals, including fungicides and herbicides. Research has shown that pyrazole derivatives can effectively target agricultural pests while minimizing environmental impact .
Case Studies
Case Study 1: Antitumor Activity
A study evaluated a series of pyrazole derivatives against prostate cancer cell lines. The findings revealed that compounds with the this compound structure significantly inhibited cell proliferation and induced apoptosis, suggesting a mechanism involving androgen receptor antagonism .
Case Study 2: Anti-inflammatory Properties
In another investigation, a derivative of this compound was tested for its anti-inflammatory effects using an acute model in rats. The results demonstrated a marked decrease in paw edema compared to control groups treated with standard anti-inflammatory medications .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1H-pyrazol-1-yl)acetonitrile
- 2-(4-Amino-1H-pyrazol-1-yl)acetonitrile
- 2-(4-Hydroxy-1H-pyrazol-1-yl)acetonitrile
Uniqueness
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential biological activities. This dual functionality allows for diverse chemical transformations and applications in various fields .
Biological Activity
2-(4-Formyl-1H-pyrazol-1-yl)acetonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
The compound this compound features a pyrazole ring substituted with an aldehyde and a nitrile group. Its chemical formula is C7H6N4O, and it possesses distinct physicochemical properties that contribute to its biological activity.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds found that derivatives with similar structures to this compound demonstrated potent activity against several bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | TBD | TBD |
Derivative 4a | 0.22 | Staphylococcus aureus |
Derivative 5a | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro studies indicate that compounds similar to this compound can inhibit key cancer pathways, including those involving BRAF(V600E) and EGFR . Notably, certain pyrazole derivatives have shown synergistic effects when combined with established chemotherapeutics like doxorubicin, enhancing their cytotoxicity in breast cancer cell lines .
Case Study: Synergistic Effects in Breast Cancer
A study assessed the efficacy of a series of pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly increased cytotoxic effects, particularly when used in combination with doxorubicin. The combination index method confirmed a synergistic effect, suggesting that these compounds could improve treatment outcomes for resistant cancer types .
Anti-inflammatory Activity
Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes, which contribute to the inflammatory response. While specific data on this compound is limited, related compounds have demonstrated significant reductions in inflammation markers in various assays .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- DNA Gyrase Inhibition : Similar pyrazole derivatives have been identified as effective inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .
- Enzyme Inhibition : Some studies suggest that pyrazoles can inhibit lactate dehydrogenase (LDH), a key enzyme involved in cancer metabolism, leading to reduced lactate production and altered metabolic pathways in cancer cells .
Properties
IUPAC Name |
2-(4-formylpyrazol-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-1-2-9-4-6(5-10)3-8-9/h3-5H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLUIMGZDYGNNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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